molecular formula C11H16N2O6S B7878414 [{[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}(methyl)amino]acetic acid

[{[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}(methyl)amino]acetic acid

Cat. No.: B7878414
M. Wt: 304.32 g/mol
InChI Key: WUHHEQZBOJQDLF-UHFFFAOYSA-N
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Description

[{[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}(methyl)amino]acetic acid is a novel compound that has drawn significant interest in various fields of research

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize [{[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}(methyl)amino]acetic acid, a multistep process is usually employed. The synthesis typically starts with the preparation of the key intermediate, 5-(ethoxycarbonyl)-1-methyl-1H-pyrrole. This intermediate is then sulfonylated using appropriate sulfonyl chlorides in the presence of a base, such as triethylamine, under mild conditions. The sulfonylated intermediate undergoes a nucleophilic substitution reaction with methylamine to introduce the sulfonyl(methyl)amino group. Finally, acetic acid moiety is incorporated via ester hydrolysis.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow chemistry techniques. These methods offer advantages such as improved reaction control, enhanced safety, and scalability. Key steps include careful control of temperature and pressure to maintain reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions it Undergoes: [{[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}(methyl)amino]acetic acid undergoes a variety of reactions including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Oxidation reactions can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed: Oxidation reactions may yield sulfoxide or sulfone derivatives. Reduction reactions often lead to the formation of the corresponding reduced amino acids. Substitution reactions can result in various N-substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In synthetic chemistry, [{[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}(methyl)amino]acetic acid serves as a building block for the synthesis of more complex molecules. It can be used in constructing heterocyclic compounds and other bioactive molecules.

Biology: The compound is studied for its potential use in bioconjugation techniques. Its sulfonyl group can react with thiol groups in proteins, enabling the attachment of various labels or therapeutic agents to biomolecules.

Medicine: this compound is explored for its pharmacological properties

Industry: The compound can be used in the development of novel materials with unique properties, such as advanced polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways. For instance, in biological systems, the sulfonyl group can interact with thiol groups in proteins, altering their function. This interaction can modulate enzyme activity, signal transduction pathways, or protein-protein interactions. The ethoxycarbonyl group and the amino acid moiety can also interact with various receptors or enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Compared to other sulfonyl amino acids, [{[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}(methyl)amino]acetic acid is unique in its structural features. While other compounds may possess similar functional groups, the specific arrangement of the pyrrole ring, ethoxycarbonyl group, and sulfonyl(methyl)amino moiety confers distinct chemical and biological properties.

Similar Compounds:

  • [{5-(methoxycarbonyl)-1H-pyrrol-3-yl}sulfonyl]methylamine

  • [{5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl}sulfonyl]glycine

  • [{5-(ethoxycarbonyl)-1H-pyrrol-3-yl}sulfonyl]aminoethane

By understanding the nuances of this compound, researchers can better harness its potential in various scientific and industrial applications.

Properties

IUPAC Name

2-[(5-ethoxycarbonyl-1-methylpyrrol-3-yl)sulfonyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6S/c1-4-19-11(16)9-5-8(6-12(9)2)20(17,18)13(3)7-10(14)15/h5-6H,4,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHHEQZBOJQDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)S(=O)(=O)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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